6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

説明

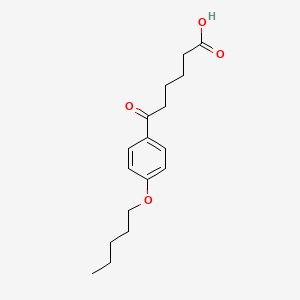

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is an organic compound with the molecular formula C17H24O4 It is characterized by the presence of a hexanoic acid backbone with a 4-pentyloxyphenyl group and a ketone functional group at the sixth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentyloxybenzaldehyde and hexanoic acid derivatives.

Condensation Reaction: The 4-pentyloxybenzaldehyde undergoes a condensation reaction with a suitable hexanoic acid derivative in the presence of a base catalyst. This step forms an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the sixth position.

Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors equipped with efficient mixing and temperature control systems.

Catalyst Optimization: The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophilic reagent used.

科学的研究の応用

Chemistry

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to alcohols using reducing agents.

- Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions.

These reactions allow chemists to modify the compound for specific applications or to create derivatives with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential biological activities :

- It interacts with molecular targets like enzymes or receptors, potentially modulating their activity.

- Specifically, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) , which plays a significant role in immune response regulation.

Medicine

The therapeutic potential of this compound is notable:

- Anti-inflammatory Effects : It has shown promise in reducing the expression of pro-inflammatory cytokines such as IL-17A and IL-22, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.

Case Studies

Case Study 1: Psoriasis Treatment

A clinical investigation highlighted the efficacy of RORγt inhibitors similar to this compound in reducing psoriasis severity, demonstrating significant improvements in skin lesions and inflammatory cytokine levels.

Case Study 2: Rheumatoid Arthritis

Preclinical models have shown that administration of RORγt antagonists leads to decreased joint inflammation and damage, suggesting that targeting RORγt with compounds like this could offer novel therapeutic strategies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone group, pentyloxy substitution | RORγt inverse agonist |

| 6-Oxo-4-phenylhexanoic acid | Lacks pentyloxy group | Moderate RORγt inhibition |

| 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid | Different alkyl substitutions | Potential anti-inflammatory properties |

This comparative analysis illustrates how variations in structure influence biological activities across related compounds.

作用機序

The mechanism of action of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and phenyl groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

類似化合物との比較

Similar Compounds

6-Oxo-6-(4-methoxyphenyl)hexanoic acid: Similar structure with a methoxy group instead of a pentyloxy group.

6-Oxo-6-(4-ethoxyphenyl)hexanoic acid: Similar structure with an ethoxy group instead of a pentyloxy group.

6-Oxo-6-(4-butoxyphenyl)hexanoic acid: Similar structure with a butoxy group instead of a pentyloxy group.

Uniqueness

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

生物活性

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a derivative of hexanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with a pentyloxy group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the context of immune modulation and inflammatory diseases.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- Functional Groups : A ketone group (6-oxo) and a long-chain pentyloxy substituent on the phenyl ring.

- Molecular Weight : Approximately 288.37 g/mol.

This unique structure may contribute to its bioactivity by enhancing lipophilicity and membrane permeability, which are essential for cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with nuclear receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a significant role in regulating immune responses and is implicated in the pathogenesis of autoimmune diseases such as psoriasis.

- RORγt Inhibition : The compound has been identified as an inverse agonist of RORγt, leading to decreased expression of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23R .

Research Findings

- In Vitro Studies :

- Anti-inflammatory Effects :

-

Potential Therapeutic Applications :

- Given its mechanism of action, this compound may be explored further for therapeutic applications in treating conditions like psoriasis and rheumatoid arthritis.

Case Study 1: Psoriasis Treatment

A clinical investigation into RORγt inhibitors highlighted the efficacy of compounds similar to this compound in reducing psoriasis severity. Patients treated with these inhibitors showed marked improvements in skin lesions and reduced levels of inflammatory cytokines.

Case Study 2: Rheumatoid Arthritis

In a preclinical model for rheumatoid arthritis, administration of RORγt antagonists led to decreased joint inflammation and damage. These findings suggest that targeting RORγt with compounds like this compound could provide a novel therapeutic strategy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone group, pentyloxy substitution | RORγt inverse agonist |

| 6-Oxo-4-phenylhexanoic acid | Lacks pentyloxy group | Moderate RORγt inhibition |

| 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid | Different alkyl substitutions | Potential anti-inflammatory properties |

This table illustrates how structural variations influence biological activities across related compounds.

特性

IUPAC Name |

6-oxo-6-(4-pentoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-6-13-21-15-11-9-14(10-12-15)16(18)7-4-5-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYOSYJDXGDFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645450 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-00-2 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。